4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine
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Overview
Description
4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine is a chemical compound that features a piperidine ring substituted with a pyrazole moiety. The presence of the nitro group on the pyrazole ring adds to its reactivity and potential applications in various fields of research and industry. This compound is of interest due to its unique structure and the potential biological and chemical properties it may exhibit.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine typically involves the reaction of piperidine with a suitable pyrazole derivative. One common method includes the nucleophilic substitution reaction where piperidine reacts with 3-nitro-1H-pyrazole in the presence of a base. The reaction conditions often involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents used.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include amino derivatives, oxidized products, and various substituted piperidine derivatives .
Scientific Research Applications
4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and piperidine rings can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]piperidine: Similar structure but with a methyl group on the piperidine ring.
Other piperidine derivatives: Various substituted piperidines with different functional groups.
Uniqueness
4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine is unique due to the specific positioning of the nitro group on the pyrazole ring and the piperidine substitution. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H14N4O2 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-[(3-nitropyrazol-1-yl)methyl]piperidine |
InChI |
InChI=1S/C9H14N4O2/c14-13(15)9-3-6-12(11-9)7-8-1-4-10-5-2-8/h3,6,8,10H,1-2,4-5,7H2 |
InChI Key |
UQSGMJKUHLBZLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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